



Application Note: Rapid Determination of Cyclamate in Food Matrices by LC-MS/MS

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Compound of Interest					
Compound Name:	Calcium cyclamate				
Cat. No.:	B093133	Get Quote			

Abstract

This application note details a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of cyclamate in a variety of food matrices. The described protocol offers a streamlined workflow from sample preparation to data acquisition, making it suitable for high-throughput food safety and quality control laboratories. The method is validated for various food types, including beverages, cakes, candies, and juices, demonstrating excellent linearity, recovery, and precision.

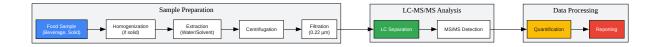
Introduction

Cyclamate is an artificial sweetener approximately 30 times sweeter than sucrose.[1][2] Its use in food and beverage products is regulated in many countries due to potential health concerns. Therefore, a reliable and sensitive analytical method is crucial for monitoring cyclamate levels in foodstuffs to ensure compliance with regulatory limits. Traditional methods for cyclamate analysis can be complex and time-consuming.[3] This LC-MS/MS method provides a rapid, selective, and highly sensitive alternative for the determination of cyclamate in diverse food matrices.

Experimental Workflow

The overall experimental workflow for the determination of cyclamate in food samples is depicted below.





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Caption: Experimental workflow for cyclamate analysis.

Experimental Protocols Reagents and Standards

- Cyclamate standard (Sodium or Calcium salt)
- LC-MS grade methanol
- · LC-MS grade acetonitrile
- Formic acid (0.1%)
- Deionized water
- Cyclamate-d11 (internal standard, optional but recommended)

Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of cyclamate standard in 25 mL of deionized water.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1% formic acid in water to obtain concentrations ranging from 10 to 1000 ng/mL.[3]

Sample Preparation

The sample preparation procedure may vary slightly depending on the food matrix.



For Liquid Samples (e.g., Beverages, Juices):

- Degas carbonated beverages in an ultrasonic bath.
- Take a 5 g aliquot of the sample and dilute it with 30 mL of deionized water.[4]
- Vortex the solution and then add deionized water to a final volume of 50 mL.[4]
- Filter the solution through a 0.22 μm syringe filter prior to LC-MS/MS analysis.[1][4]

For Solid and Semi-Solid Samples (e.g., Cakes, Candies, Jams):

- Homogenize a representative portion of the sample.
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 30 mL of deionized water and vortex for 1-2 minutes to extract the cyclamate.
- Centrifuge the mixture at 12,000 rpm for 10 minutes.[3]
- Collect the supernatant and dilute with deionized water to a final volume of 50 mL.
- Filter the diluted extract through a 0.22 μm syringe filter before injection.[1]

LC-MS/MS Method Liquid Chromatography Conditions



Parameter	Value	
Column	UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m) or equivalent[1]	
Mobile Phase A	0.1% Formic acid in Water[3]	
Mobile Phase B	0.1% Formic acid in Acetonitrile[3]	
Gradient	Isocratic or Gradient (e.g., 50:50 A:B)[1]	
Flow Rate	0.2 mL/min[1]	
Injection Volume	10 μL[3]	
Column Temperature	40 °C	
Retention Time	Approximately 4.05 minutes[1]	

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[5]
Precursor Ion (m/z)	178.03[1]
Product Ions (m/z)	79.84 (Quantifier), 95.79 (Qualifier)[1]
Collision Energy	Optimized for the specific instrument
Scan Type	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for cyclamate determination as reported in various studies.

Table 1: Method Detection and Quantification Limits



Food Matrix	LOD	LOQ	Reference
General Food Products	2.92 mg/kg	9.72 mg/kg	[1]
Watermelon	1 ng/mL	3 ng/mL	[3]
Pomegranate Juice	0.1 mg/L	0.3 mg/L	[1]
Dried Fig	0.6 mg/L	1.6 mg/L	[1]
Diet Soda & Jelly	0.050 μg/g	0.150 μg/g	[5][6]

Table 2: Linearity and Recovery

Food Matrix	Linearity Range	R²	Recovery (%)	Reference
General Food Products	5 - 100 mg/L	0.9955	83.38 - 93.40	[1]
Watermelon	10 - 1000 ng/mL	0.999	88.5	[3]
Various Foods	0.010 - 1.00 μg/mL	>0.9998	72 - 110	[6]

Conclusion

The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the determination of cyclamate in a wide range of food matrices. The simple sample preparation and fast chromatographic analysis make it an ideal tool for routine monitoring in food safety and quality control laboratories. The method's performance, characterized by low detection limits, excellent linearity, and high recovery rates, ensures accurate and precise quantification of cyclamate, aiding in the enforcement of food additive regulations.

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